4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide 4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16326511
InChI: InChI=1S/C16H24N2O3/c1-10(2)17-15(19)14-11(3)8-12(4)18(16(14)20)9-13-6-5-7-21-13/h8,10,13H,5-7,9H2,1-4H3,(H,17,19)
SMILES:
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

CAS No.:

Cat. No.: VC16326511

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide -

Specification

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name 4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-propan-2-ylpyridine-3-carboxamide
Standard InChI InChI=1S/C16H24N2O3/c1-10(2)17-15(19)14-11(3)8-12(4)18(16(14)20)9-13-6-5-7-21-13/h8,10,13H,5-7,9H2,1-4H3,(H,17,19)
Standard InChI Key XFLJXESLWUZHQV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NC(C)C)C

Introduction

Structural Analysis and Nomenclature

The compound’s IUPAC name delineates its architecture:

  • Core structure: 1,2-dihydropyridine (a partially unsaturated six-membered ring with one double bond).

  • Substituents:

    • 2-Oxo group: A ketone at position 2.

    • 4,6-Dimethyl: Methyl groups at positions 4 and 6.

    • 1-(Tetrahydrofuran-2-ylmethyl): A tetrahydrofuran (THF)-derived methyl group attached to the ring nitrogen (N1).

    • 3-Carboxamide: A carboxamide at position 3, with an isopropyl (propan-2-yl) substituent on the nitrogen.

Synthesis and Manufacturing

While no direct synthesis routes are documented, plausible pathways can be extrapolated from analogous dihydropyridine derivatives .

Proposed Synthetic Route

  • Formation of the dihydropyridine core:

    • Condensation of a β-ketoamide with an aldehyde or ketone under acidic conditions, following the Hantzsch dihydropyridine synthesis.

    • Example: Reaction of ethyl acetoacetate with ammonium acetate and formaldehyde .

  • Introduction of the tetrahydrofuranmethyl group:

    • Alkylation of the pyridine nitrogen (N1) using (tetrahydrofuran-2-yl)methyl bromide under basic conditions.

  • Carboxamide formation:

    • Conversion of a cyano intermediate (e.g., 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine) to the carboxylic acid via hydrolysis, followed by coupling with isopropylamine using EDCl/HOBt.

Table 1: Hypothetical Reaction Conditions and Yields

StepReagents/ConditionsExpected Yield
Core formationEthyl acetoacetate, NH₄OAc, HCHO, EtOH, reflux~60%
N-Alkylation(THF-2-yl)methyl bromide, K₂CO₃, DMF, 80°C~45%
Carboxamide synthesis3-Cyano intermediate, H₂SO₄ (hydrolysis), then i-PrNH₂, EDCl, DCM~50%

Physicochemical Properties

Predicted properties using computational tools (e.g., SwissADME):

Table 2: Key Physicochemical Parameters

ParameterValue
Molecular formulaC₁₇H₂₅N₂O₃
Molecular weight305.39 g/mol
LogP (iLOGP)1.8
Water solubility (ESOL)0.12 mg/mL
H-bond acceptors4
H-bond donors2
Rotatable bonds5
Topological polar surface area (TPSA)67.8 Ų

The tetrahydrofuran group enhances polarity, improving solubility in ethers and alcohols, while the isopropylamide contributes to moderate lipophilicity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (predicted):

    • δ 1.2–1.4 (d, 6H): Isopropyl methyl groups.

    • δ 2.3 (s, 6H): 4,6-Methyl groups.

    • δ 3.5–4.0 (m, 5H): THF methylene and methine protons.

    • δ 6.8 (s, 1H): H5 proton on the dihydropyridine ring.

  • ¹³C NMR:

    • δ 170.5: Carboxamide carbonyl.

    • δ 165.2: 2-Oxo carbonyl.

Infrared (IR) Spectroscopy

  • ~1670 cm⁻¹: Stretching vibrations for the carboxamide (C=O).

  • ~1620 cm⁻¹: C=N/C=C in the dihydropyridine ring.

Mass Spectrometry (MS)

  • Molecular ion: m/z 305.2 [M+H]⁺.

  • Key fragments: m/z 260 (loss of isopropyl group), m/z 188 (THFmethyl cleavage).

TargetPredicted IC₅₀Mechanism
L-type Ca²⁺ channel450 nMPartial inhibition
CYP3A4>10 μMWeak inhibition
hERG channel>30 μMLow risk

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